![molecular formula C14H9F3N2O B12868928 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrrolo[2,3-b]pyridine core substituted with a phenyl group at the 3-position and a trifluoromethoxy group at the 4-position. These substitutions impart distinct electronic and steric properties to the molecule, making it a valuable candidate for research and development in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromo-3-nitropyridine with phenylboronic acid in the presence of a palladium catalyst can yield the desired product through a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product, which is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the trifluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Applications De Recherche Scientifique
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has been explored for its applications in several scientific domains:
Mécanisme D'action
The mechanism of action of 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles: These compounds share the trifluoromethoxy group and have been studied for their electrochromic properties.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups, known for their stability and lipophilicity.
Uniqueness
3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of a pyrrolo[2,3-b]pyridine core with phenyl and trifluoromethoxy substitutions. This combination imparts distinct electronic properties, making it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.
Propriétés
Formule moléculaire |
C14H9F3N2O |
|---|---|
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
3-phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-6-7-18-13-12(11)10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Clé InChI |
NOLKHVYNCDSLJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


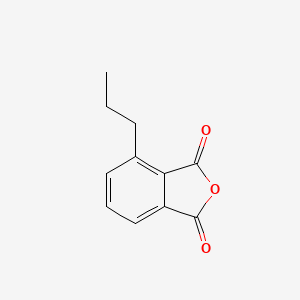
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
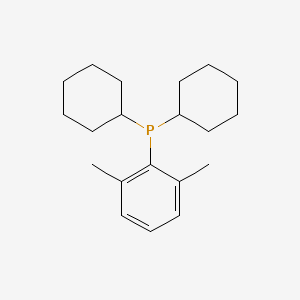
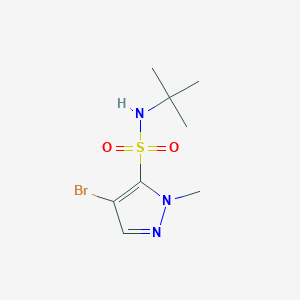
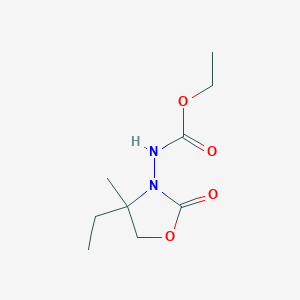
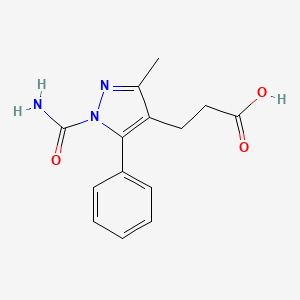
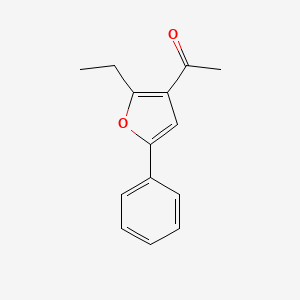
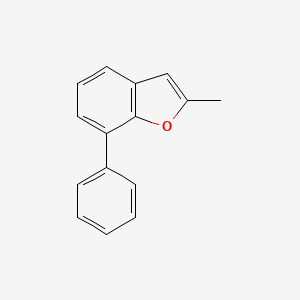
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-](/img/structure/B12868916.png)
